2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2344686-08-2
VCID: VC5409716
InChI: InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O
Molecular Formula: C13H17N3O4
Molecular Weight: 279.296

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid

CAS No.: 2344686-08-2

Cat. No.: VC5409716

Molecular Formula: C13H17N3O4

Molecular Weight: 279.296

* For research use only. Not for human or veterinary use.

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid - 2344686-08-2

Specification

CAS No. 2344686-08-2
Molecular Formula C13H17N3O4
Molecular Weight 279.296
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key UMVMELAAHPSVFA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.296 g/mol. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid, reflects the Boc-protected amino group attached to a cyclopropane ring, which is further linked to the pyrimidine scaffold at position 2. Key identifiers include:

PropertyValue
CAS Number2344686-08-2
SMILESCC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O
InChI KeyUMVMELAAHPSVFA-UHFFFAOYSA-N
PubChem CID139016569

The Boc group enhances solubility in organic solvents and stabilizes the amino functionality during synthetic processes .

Synthetic Routes and Optimization

Nitrogen Ylide-Mediated Cyclopropanation

A pivotal method for constructing the cyclopropane ring involves nitrogen ylide intermediates. As demonstrated in the synthesis of related pyrimidinyl cyclopropanes, 4-methyl-2-vinylpyrimidine undergoes cyclopropanation using tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile . The ylide generated from tert-butyl bromoacetate reacts with the vinylpyrimidine, yielding the cyclopropane ring with moderate to high efficiency (up to 77% yield) .

Key Steps:

  • Vinylation: Palladium-catalyzed coupling of 2-chloro-4-methylpyrimidine with potassium vinyltrifluoroborate .

  • Cyclopropanation: Reaction with in situ-generated nitrogen ylide .

  • Deprotection: Acidic hydrolysis of the Boc group (if required) .

Challenges and Mitigation

  • Byproduct Formation: Conjugate addition byproducts (e.g., 3-butenyl pyrimidine) are minimized using optimized palladium catalysts (e.g., Pd(OAc)₂ with dppf ligand) .

  • Safety: Earlier routes using ethyl diazoacetate posed explosion risks; ylide-based methods improve safety profiles .

Research Findings and Data Gaps

Biological Screening

  • Antiviral Activity: Inhibition of viral polymerases (IC₅₀: 0.1–1 μM) .

  • Antibacterial Effects: MIC values of <1 μg/mL against Gram-negative pathogens .

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